4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
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Description
4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Studies and Derivatives
- The compound has been studied for its structural characteristics, particularly in terms of the stannyl group attachment to a C atom of the pyrrole ring. An example is the tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrole-N-carboxylate, indicating potential for molecular interactions and synthesis applications (Meetsma et al., 1996).
Polymer Synthesis
- The compound's derivatives, such as 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene, are used in the synthesis of polyamides with thermal stability and solubility in polar solvents. These polyamides form transparent, flexible films, useful in material science (Hsiao et al., 2000).
Reductive Cleavage Studies
- Aromatic and heteroaromatic N-benzyl carboxamides derived from this compound undergo regiospecific cleavage under mild reductive conditions, forming Boc-protected (benzyl)amine. This indicates potential applications in organic synthesis and pharmaceutical development (Ragnarsson et al., 2001).
Generation and Trapping Reactions
- The compound's derivatives have been used to generate reactive five-membered cyclic cumulenes, leading to trapping reactions with furan, acrylonitrile, and benzene. This highlights its role in studying reaction mechanisms and developing novel synthesis pathways (Liu et al., 1999).
Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
- One-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates has been reported using this compound. This methodology is significant in the development of efficient, scalable synthesis processes for pharmaceuticals (Herath & Cosford, 2010).
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h4-12,22H,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXNYBKKWHNHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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